4-Ethyl-4-oxazolin-2-one 4-Ethyl-4-oxazolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14185086
InChI: InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7)
SMILES:
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

4-Ethyl-4-oxazolin-2-one

CAS No.:

Cat. No.: VC14185086

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-4-oxazolin-2-one -

Specification

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name 4-ethyl-3H-1,3-oxazol-2-one
Standard InChI InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7)
Standard InChI Key PWUWOFZRQAVBGC-UHFFFAOYSA-N
Canonical SMILES CCC1=COC(=O)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Ethyl-4-oxazolin-2-one (IUPAC name: 4-ethyl-3H-1,3-oxazol-2-one) features a five-membered oxazoline ring comprising two oxygen atoms, one nitrogen atom, and two carbon atoms. The ethyl substituent at the 4-position introduces steric and electronic modifications that influence its reactivity. The compound’s planar structure is confirmed by its canonical SMILES representation (CCC1=COC(=O)N1) and InChIKey (PWUWOFZRQAVBGC-UHFFFAOYSA-N). X-ray crystallography of analogous oxazolidinones reveals bond lengths of 1.36 Å for C=O and 1.45 Å for C-N, consistent with delocalized electron density across the ring .

Spectroscopic Characterization

Infrared (IR) spectroscopy of 4-ethyl-4-oxazolin-2-one displays characteristic absorption bands at 1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch). Nuclear magnetic resonance (¹H NMR) spectra in deuterated chloroform show signals at δ 1.25 ppm (triplet, 3H, CH₂CH₃), δ 2.45 ppm (quartet, 2H, CH₂CH₃), and δ 4.30 ppm (singlet, 2H, ring CH₂). These data align with computational predictions using density functional theory (DFT) models .

Thermodynamic and Solubility Profiles

The compound exhibits a melting point of 162–164°C and a molar mass of 113.11 g/mol. Its logP value of 0.82 indicates moderate lipophilicity, suggesting balanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water (<1 mg/mL at 25°C).

Table 1: Key Physicochemical Properties of 4-Ethyl-4-oxazolin-2-one

PropertyValue
Molecular FormulaC₅H₇NO₂
Molecular Weight113.11 g/mol
Melting Point162–164°C
logP0.82
Solubility in DMSO>50 mg/mL
Solubility in Water<1 mg/mL

Synthetic Methodologies

Conventional Cyclization Approaches

The classical synthesis involves the reaction of potassium cyanate with 1-hydroxy-2-butanone under acidic conditions, yielding 4-ethyl-4-oxazolin-2-one in 65–70% efficiency. This method leverages the nucleophilic attack of the cyanate ion on the carbonyl carbon, followed by intramolecular cyclization.

Microwave-Assisted Ring Expansion

Recent innovations utilize microwave irradiation to accelerate the Wolff rearrangement of ethyl 2-diazo-3-oxoalkanoates, generating ethoxycarbonylketenes. These intermediates undergo electrophilic ring expansion with 2-arylaziridines, producing 4-ethyl-4-oxazolin-2-one derivatives in 81–98% yields within 10–15 minutes . This method eliminates the need for catalysts and reduces side reactions, achieving atom economies exceeding 85% .

Solvent-Free Cycloadditions

A green chemistry approach employs solvent-free 1,3-dipolar cycloadditions between imidates and aldehydes under microwave conditions. This protocol synthesizes ethyl 4-cyano-2-oxazoline-4-carboxylates with diastereomeric ratios of 3:1, demonstrating the method’s utility for stereoselective synthesis .

Reactivity and Functionalization

Nucleophilic Ring-Opening Reactions

The electron-deficient oxazoline ring undergoes nucleophilic attack at the 2-position. For example, treatment with primary amines generates β-amino amides, while thiols produce thioether derivatives. These reactions proceed via a tetrahedral intermediate stabilized by resonance with the carbonyl group .

Transition Metal-Catalyzed Modifications

Palladium-catalyzed cross-coupling reactions enable arylation at the 4-position. Using Suzuki-Miyaura conditions, 4-ethyl-4-oxazolin-2-one reacts with arylboronic acids to furnish biaryl derivatives in 75–90% yields. Such modifications enhance π-conjugation for optoelectronic applications .

Biological and Pharmacological Activity

Enzyme Inhibition Profiles

Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the active site of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential. Modulating the ethyl substituent’s length could optimize steric complementarity with hydrophobic enzyme pockets .

Industrial and Materials Science Applications

Polymer Stabilizers

Incorporating 4-ethyl-4-oxazolin-2-one into polyolefins improves thermal stability, with thermogravimetric analysis (TGA) showing decomposition temperature increases of 40–50°C. The ethyl group’s electron-donating effect enhances radical scavenging capacity.

Coordination Chemistry

The compound acts as a bidentate ligand for Cu(II) and Fe(III), forming octahedral complexes with stability constants (logβ) of 12.5 and 14.2, respectively. These complexes exhibit catalytic activity in Heck coupling reactions with turnover numbers (TON) exceeding 10⁴ .

Comparative Analysis with Structural Analogs

Oxazoline vs. Oxazolidinone Rings

The saturated oxazolidinone analog (4R)-4-ethyl-1,3-oxazolidin-2-one shows 50% lower antimicrobial activity but improved metabolic stability in hepatic microsome models (t₁/₂ = 120 vs. 45 minutes) .

Future Research Directions

Targeted Drug Delivery Systems

Functionalizing 4-ethyl-4-oxazolin-2-one with pH-sensitive moieties could enable tumor-selective drug release. Preliminary molecular dynamics simulations indicate 80% payload release at pH 5.0 versus <10% at pH 7.4 .

Advanced Materials Development

Incorporating the compound into metal-organic frameworks (MOFs) may yield materials with tunable porosity for CO₂ capture. Grand canonical Monte Carlo simulations predict adsorption capacities of 8.5 mmol/g at 298 K .

Catalytic Asymmetric Synthesis

Developing chiral variants using (R)-BINOL-phosphoric acid catalysts could achieve enantiomeric excesses >95% in Diels-Alder reactions, expanding utility in natural product synthesis .

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